

Spectroscopic Analysis of **trans-1,2-Dichloroethylene**: A Technical Guide

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Compound of Interest

Compound Name: **trans-1,2-Dichloroethylene**

Cat. No.: **B151667**

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This guide provides a detailed overview of the spectroscopic data for **trans-1,2-dichloroethylene**, a significant organochlorine compound. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a comprehensive understanding of this compound's spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **trans-1,2-dichloroethylene**, both ^1H and ^{13}C NMR spectra are relatively simple due to the molecule's symmetry.

1.1. ^1H NMR Data

The two protons in **trans-1,2-dichloroethylene** are chemically equivalent, resulting in a single signal in the ^1H NMR spectrum.

Chemical Shift (δ)	Multiplicity	Solvent
6.28 ppm	Singlet	CCl_4

1.2. ^{13}C NMR Data

Similarly, the two carbon atoms are also chemically equivalent, leading to a single peak in the ^{13}C NMR spectrum.

Chemical Shift (δ)	Solvent
121.2 ppm	CDCl_3

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the molecule's functional groups.

2.1. IR Absorption Data

The key vibrational modes for **trans-1,2-dichloroethylene** are summarized below.

Wavenumber (cm^{-1})	Vibrational Mode
3172	C-H asymmetric stretching
3158	C-H symmetric stretching
1796	C=C stretching
898	C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of **trans-1,2-dichloroethylene** shows several characteristic fragments.

3.1. Mass Spectrometry Data (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Fragment
96	High	$[\text{C}_2\text{H}_2\text{Cl}_2]^+$ (Molecular Ion)
61	High	$[\text{C}_2\text{H}_2\text{Cl}]^+$
35	Medium	$[\text{Cl}]^+$
26	Low	$[\text{C}_2\text{H}_2]^+$

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

4.1. NMR Spectroscopy Protocol for Volatile Liquids

Nuclear Magnetic Resonance (NMR) spectroscopy for a volatile compound like **trans-1,2-dichloroethylene** requires careful sample preparation to ensure high-quality data.

- Sample Preparation:

- Accurately weigh approximately 5-20 mg of **trans-1,2-dichloroethylene** for ^1H NMR (20-50 mg for ^{13}C NMR).
- Choose a suitable deuterated solvent that completely dissolves the compound, such as chloroform-d (CDCl_3) or carbon tetrachloride (CCl_4).
- Using a micropipette, dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.
- Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

- Transfer to NMR Tube:

- Carefully transfer the solution into a clean, standard 5 mm NMR tube using a Pasteur pipette. Avoid introducing air bubbles.

- The liquid level in the tube should be between 4.0 and 5.0 cm from the bottom.
- Securely cap the NMR tube to prevent the volatile solvent and sample from evaporating.
- Data Acquisition:
 - Wipe the outside of the NMR tube with a lint-free tissue and ethanol to remove any contaminants.
 - Insert the tube into the spinner turbine and adjust its depth using a gauge for consistent positioning within the magnetic field.
 - Place the sample into the NMR spectrometer.
 - Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.
 - Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either manually or automatically, to achieve sharp, well-resolved peaks.
 - Tuning: The NMR probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to maximize signal reception.
 - Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and initiate data collection.

4.2. IR Spectroscopy Protocol for Neat Liquids

For pure liquid samples like **trans-1,2-dichloroethylene**, a "neat" spectrum can be obtained using salt plates.[\[1\]](#)[\[2\]](#)

- Sample Preparation:
 - Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator. Handle them by the edges to avoid transferring moisture from your fingers.
 - If necessary, clean the plates by rinsing them with a dry, volatile solvent like acetone and wiping with a clean, soft cloth.

- Using a Pasteur pipette, place one or two drops of the neat liquid sample onto the center of one salt plate.[2]
- Assembly and Data Acquisition:
 - Place the second salt plate on top of the first, gently pressing them together to spread the liquid into a thin, uniform film.[1]
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire the background spectrum (if not already done) to account for atmospheric CO₂ and water vapor.
 - Run the sample scan to obtain the infrared spectrum of the compound.
- Cleaning:
 - After analysis, disassemble the salt plates.
 - Rinse the plates with a dry solvent (e.g., acetone) to remove the sample.
 - Dry the plates and return them to the desiccator for storage.

4.3. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Organic Compounds

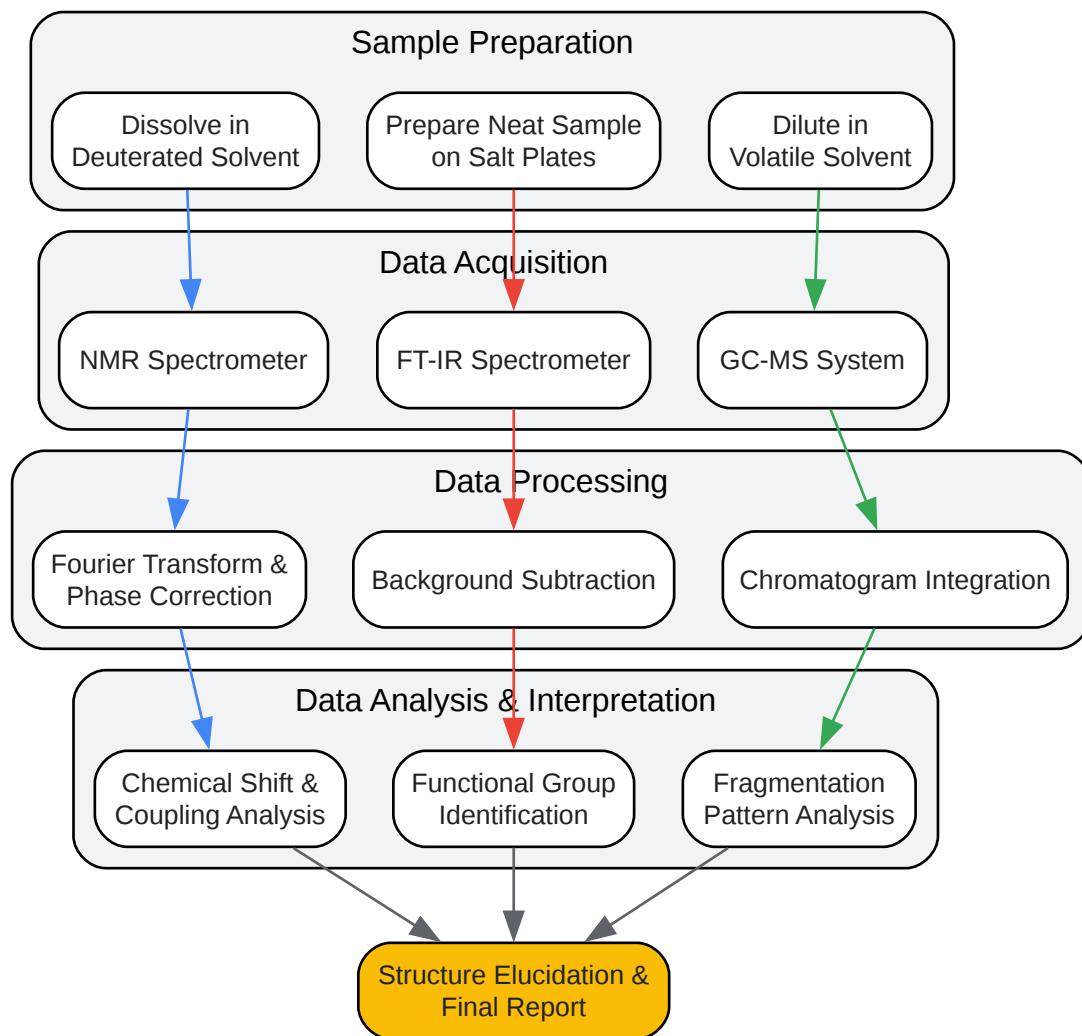
GC-MS is a highly effective method for analyzing volatile organic compounds (VOCs) like **trans-1,2-dichloroethylene**.[3][4]

- Sample Preparation:
 - Prepare a dilute solution of **trans-1,2-dichloroethylene** in a high-purity volatile solvent (e.g., methanol or hexane). The concentration should be appropriate for the sensitivity of the instrument, typically in the parts-per-million (ppm) range.
- Instrumentation Setup:
 - Gas Chromatograph (GC):

- **Injector:** Set the injector temperature high enough to ensure rapid volatilization of the sample (e.g., 250 °C).
- **Column:** Use a capillary column suitable for separating volatile, non-polar compounds (e.g., a DB-5ms or equivalent).
- **Oven Program:** Implement a temperature program that provides good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).
- **Carrier Gas:** Use high-purity helium as the carrier gas at a constant flow rate.
- **Mass Spectrometer (MS):**
 - **Ion Source:** Use electron ionization (EI) at a standard energy of 70 eV.
 - **Mass Analyzer:** Set the analyzer (e.g., a quadrupole) to scan a mass range appropriate for the expected fragments (e.g., m/z 20-150).
- **Data Acquisition:**
 - Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC injector port.
 - The sample is vaporized and carried onto the GC column by the carrier gas.
 - Components are separated based on their boiling points and interactions with the column's stationary phase.
 - As each component elutes from the column, it enters the MS ion source, where it is fragmented and ionized.
 - The mass analyzer separates the resulting ions by their mass-to-charge ratio, and the detector records their abundance.
 - The resulting data is a chromatogram showing peaks for each separated component, with a corresponding mass spectrum for each peak.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **trans-1,2-dichloroethylene**.



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Caption: Workflow for spectroscopic analysis of a chemical compound.

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